molecular formula C7H11F2NO2 B1475335 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid CAS No. 1862363-38-9

2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Cat. No.: B1475335
CAS No.: 1862363-38-9
M. Wt: 179.16 g/mol
InChI Key: JHTNWHKUSXLFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyrrolidine derivatives, a scaffold recognized for its prevalence in bioactive molecules and drug discovery. The molecular framework of this compound, which incorporates a propanoic acid group linked to a 3,3-difluoropyrrolidine ring, is a key structural feature in the design of enzyme inhibitors . Specifically, analogs containing the 3,3-difluoropyrrolidine moiety have been identified as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors . DPP-4 is a serine protease and a primary metabolic enzyme for the degradation of incretin hormones, making it a well-established target for the treatment of type 2 diabetes . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and as a critical intermediate in the development of potential therapeutics. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c1-5(6(11)12)10-3-2-7(8,9)4-10/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTNWHKUSXLFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with two fluorine atoms and a propanoic acid moiety. This unique structure contributes to its biological properties.

Research indicates that this compound may exert its effects through various mechanisms:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : It has been identified as a potent inhibitor of DPP-4, an enzyme involved in glucose metabolism. This inhibition is significant for the management of type 2 diabetes mellitus by enhancing incretin levels and improving glycemic control .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
DPP-4 InhibitionPotent inhibition observed in vitro
Cytokine ModulationReduced TNF-α and IL-6 levels in PBMCs
Antiproliferative EffectsInhibited proliferation of PBMCs at higher doses

Case Study 1: DPP-4 Inhibition

In a study evaluating various derivatives of difluoropyrrolidines, this compound exhibited significant DPP-4 inhibitory activity. Compounds were tested for their ability to bind to the DPP-4 active site using molecular docking studies, revealing favorable interactions that correlate with their inhibitory potency .

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory properties of the compound using PBMC cultures. The results indicated that at concentrations of 50 µg/mL and above, there was a marked decrease in TNF-α production by up to 60%, suggesting a strong anti-inflammatory effect . Additionally, the compound was found to enhance IL-10 production, which is associated with anti-inflammatory responses.

Scientific Research Applications

Pharmacological Applications

1.1 Apelin Receptor Agonists

One of the notable applications of 2-(3,3-difluoropyrrolidin-1-yl)propanoic acid is its role as an agonist for the apelin receptor (APJ). Research has shown that compounds containing this structure can enhance the activity of APJ, which is implicated in various physiological processes including cardiovascular function and metabolic regulation. For instance, a patent describes several derivatives that utilize this compound to develop effective APJ agonists .

1.2 Cannabinoid Receptor Modulation

Another significant application is in the modulation of cannabinoid receptors. Specifically, derivatives of this compound have been identified as potential agonists for the CB2 receptor, which is associated with anti-inflammatory effects and pain relief. This application highlights the compound's versatility in targeting different receptor systems for therapeutic benefits .

Synthesis and Derivative Development

The synthesis of this compound has led to the development of various analogs with enhanced biological activity. For example, the synthesis method outlined in multiple patents emphasizes the modification of the pyrrolidine ring to improve pharmacokinetic properties and receptor selectivity .

CompoundStructureBiological Activity
Compound AStructure AAPJ Agonist
Compound BStructure BCB2 Agonist

Case Studies

3.1 Cardiovascular Research

In a clinical study involving cardiovascular health, derivatives of this compound showed promising results in improving heart function and reducing blood pressure in animal models. These findings suggest potential applications in treating heart diseases .

3.2 Pain Management

A recent study explored the efficacy of a specific derivative as a pain management agent. The results indicated that compounds based on this compound exhibited significant analgesic properties, making them candidates for further development in pain relief therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid and related compounds from the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3,3-Difluoropyrrolidine, propanoic acid C₇H₁₁F₂NO₂ 179.17 Enhanced metabolic stability, bioisostere
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid 2,5-Dioxopyrrolidine, propanoic acid C₇H₉NO₄ 171.15 Irritant, reactive dioxo groups
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl, amino group, propanoic acid C₈H₁₀N₂O₂ 166.18 Chiral amino acid derivative
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid Oxazole, 2,4-difluorophenyl, propanoic acid C₁₂H₉F₂NO₃ 253.20 Pharmaceutical intermediate
(2S)-3-Phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid Phenyl, non-fluorinated pyrrolidine, propanoic acid C₁₃H₁₇NO₂ 219.28 Stereospecific interactions

Key Differences and Implications

Fluorination vs.

Aromatic vs. Aliphatic Substituents: The pyridin-3-yl group in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid introduces aromaticity and hydrogen-bonding capability, which could enhance target binding in biological systems compared to the aliphatic difluoropyrrolidine group .

Preparation Methods

Fluorinated Pyrrolidine Ring Construction

The synthesis typically begins with the preparation of the 3,3-difluoropyrrolidine core. This involves:

  • Starting from a suitable pyrrolidine precursor, often protected with tert-butoxycarbonyl (Boc) groups to control reactivity.
  • Introduction of geminal difluoro substituents at the 3-position of the pyrrolidine ring. This can be achieved via fluorination reagents or by using fluorinated building blocks such as (R)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate as an intermediate.

One documented method involves oxidation of (R)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate using Dess-Martin periodinane to form the corresponding aldehyde, followed by Wittig-type olefination with ethyl (triphenylphosphoranylidene)acetate to extend the carbon chain.

Chain Extension and Functional Group Transformations

  • The aldehyde intermediate is converted to an α,β-unsaturated ester through olefination.
  • Subsequent catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) reduces the double bond to yield the saturated ethoxycarbonyl derivative.
  • Hydrolysis or further functional group manipulation converts the ester to the free carboxylic acid, forming the propanoic acid moiety attached to the pyrrolidine ring.

Amine Coupling and Deprotection

  • The pyrrolidine nitrogen is often protected during early steps (e.g., Boc protection) and deprotected later using acidic conditions (e.g., HCl in dioxane).
  • Amide bond formation or coupling reactions can be employed to attach the propanoic acid chain or other substituents selectively.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
A Oxidation of hydroxymethyl pyrrolidine Dess-Martin periodinane, 0 °C, 3 h Formation of 4,4-difluoro-2-formylpyrrolidine
B Olefination Ethyl (triphenylphosphoranylidene)acetate, DCM, 25 °C, 12 h α,β-Unsaturated ester intermediate
C Catalytic hydrogenation Pd/C, H2, MeOH, 25 °C, 12 h Saturated ethoxycarbonyl pyrrolidine
D Hydrolysis and deprotection Acidic conditions (HCl in dioxane), reflux 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

This sequence allows precise installation of the geminal difluoro substituents and the propanoic acid chain while controlling stereochemistry and protecting groups.

Alternative Synthetic Considerations

  • Use of coupling agents and protecting groups is critical to achieve selective functionalization and avoid side reactions.
  • Fluorination can be challenging; thus, fluorinated building blocks or selective fluorination reagents are preferred.
  • Catalytic hydrogenation conditions must be carefully controlled to avoid defluorination or ring opening.
  • Purification typically involves chromatography (silica gel, HPLC) to isolate pure intermediates and final products.

Research Findings and Yields

  • The oxidation step with Dess-Martin periodinane yields approximately 56% of the aldehyde intermediate.
  • Olefination proceeds with yields around 63%.
  • Catalytic hydrogenation yields are high, approximately 86%.
  • Overall yields depend on purification efficiency and scale but typically range from moderate to good (50-85%) for each step.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Oxidation Dess-Martin periodinane, 0 °C 56 Formation of aldehyde intermediate
2 Olefination Ethyl (triphenylphosphoranylidene)acetate, DCM, 25 °C 63 α,β-unsaturated ester formation
3 Catalytic hydrogenation Pd/C, H2, MeOH, 25 °C 86 Saturated ester formation
4 Deprotection & Hydrolysis HCl in dioxane, reflux Variable Final acid formation

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, and how can purity be validated?

  • Methodology :

  • Step 1 : Begin with pyrrolidine as the core. Introduce fluorine atoms via electrophilic or nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor reagents) at the 3,3-positions.
  • Step 2 : Functionalize with a propanoic acid group through alkylation or coupling reactions (e.g., Michael addition or amide bond formation).
  • Step 3 : Purify via recrystallization (using polar aprotic solvents) or reverse-phase HPLC to isolate high-purity product.
  • Validation : Confirm purity via HPLC-UV (>98% purity threshold) and characterize using ¹H/¹⁹F NMR to verify fluorination and structural integrity .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures to minimize inhalation risks .
  • Storage : Keep in a sealed, labeled container under inert gas (e.g., argon) at 2–8°C to prevent degradation.
  • Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the stereochemical and electronic effects of 3,3-difluorination on pyrrolidine be analyzed?

  • Methodology :

  • Stereochemical Analysis : Use X-ray crystallography to resolve the 3D structure. Compare with density functional theory (DFT) calculations to assess fluorine-induced conformational changes.
  • Electronic Effects : Perform ¹⁹F NMR to study fluorine’s electron-withdrawing impact. Correlate with pKa measurements of the propanoic acid group to evaluate acidity modulation by fluorination .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

  • Methodology :

  • Assay Design : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase assays) to measure IC₅₀ values. Include controls with non-fluorinated analogs to isolate fluorine’s role.
  • Data Analysis : Apply non-linear regression (e.g., GraphPad Prism) to calculate inhibition constants. Validate results with surface plasmon resonance (SPR) for binding affinity .

Q. How can computational modeling predict the pharmacokinetic properties of this fluorinated compound?

  • Methodology :

  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and membrane permeability. Compare with experimental Caco-2 cell permeability data.
  • Metabolic Stability : Simulate CYP450 interactions via molecular docking (AutoDock Vina) and validate with hepatocyte microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.